molecular formula C17H25ClN2O B12772114 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride CAS No. 88069-50-5

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride

Cat. No.: B12772114
CAS No.: 88069-50-5
M. Wt: 308.8 g/mol
InChI Key: UWGVMGGHBWOXNF-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride is a complex organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolizine derivatives and acetamide precursors. The reaction conditions may involve:

    Catalysts: Common catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification steps: Such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

In biological research, it may be studied for its potential effects on cellular processes. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.

Medicine

The compound could have potential therapeutic applications. Researchers may investigate its efficacy as a drug candidate for treating various diseases.

Industry

In the industrial sector, it might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizine-7a(5H)-acetamide derivatives: Other derivatives of pyrrolizine-7a(5H)-acetamide with different substituents.

    Tetrahydro-N-phenylacetamide compounds: Compounds with similar tetrahydro-N-phenylacetamide structures but different phenyl substituents.

Uniqueness

What sets 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride apart is its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88069-50-5

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-13-5-6-15(11-14(13)2)18-16(20)12-17-7-3-9-19(17)10-4-8-17;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,20);1H

InChI Key

UWGVMGGHBWOXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC23CCCN2CCC3)C.Cl

Origin of Product

United States

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